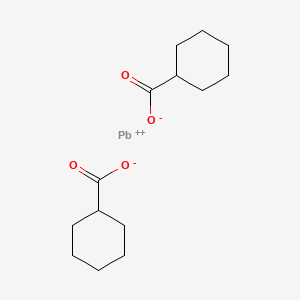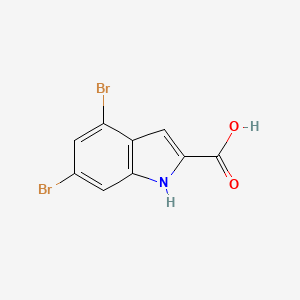
4,6-Dibromo-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibromo-1H-indole-2-carboxylic acid is a brominated derivative of indole, a significant heterocyclic compound Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dibromo-1H-indole-2-carboxylic acid typically involves the bromination of indole-2-carboxylic acid. One common method is the electrophilic aromatic substitution reaction using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dibromo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl or heteroaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Various substituted indole derivatives.
Oxidation Products: Indole-2,3-diones.
Reduction Products: Indoline derivatives.
Aplicaciones Científicas De Investigación
4,6-Dibromo-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: Explored as a lead compound for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-dibromo-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s ability to form strong interactions with enzymes and receptors. The indole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity. The exact molecular targets and pathways may vary depending on the specific biological activity being investigated .
Comparación Con Compuestos Similares
4,6-Dichloro-1H-indole-2-carboxylic acid: A chlorinated analog with similar chemical properties but different reactivity and biological activities.
5,6-Dibromo-1H-indole-3-carboxylic acid: Another brominated indole derivative with bromine atoms at different positions, leading to distinct chemical and biological properties.
Uniqueness: 4,6-Dibromo-1H-indole-2-carboxylic acid is unique due to the specific positioning of bromine atoms, which influences its reactivity and potential applications. The compound’s ability to undergo selective chemical reactions and its diverse biological activities make it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C9H5Br2NO2 |
|---|---|
Peso molecular |
318.95 g/mol |
Nombre IUPAC |
4,6-dibromo-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5Br2NO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14) |
Clave InChI |
MBJGSCSSICNDOD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC(=C2)C(=O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-N-[(R)-[3,5-Bis(trifluoromethyl)phenyl][2-[di(adamantan-1-yl)phosphino]phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506835.png)
![2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B12506857.png)


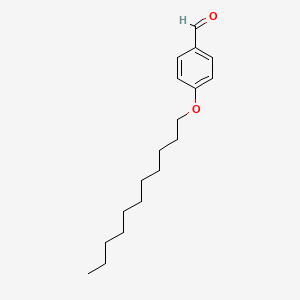
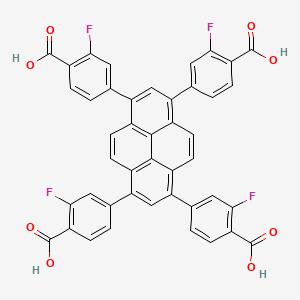

![N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12506895.png)
![(2-aminoethyl)[(2E)-3-phenylprop-2-en-1-yl][3-(trimethoxysilyl)propyl]amine hydrochloride](/img/structure/B12506897.png)
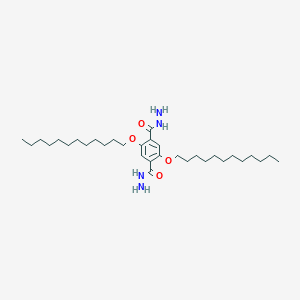
![2-[4-[2-[5-[2-(2-benzyloxy-4-dibutylaminophenyl)vinyl]thiophene-2-yl]vinyl]-3-cyano-5-phenyl-5-trifluoromethyl-2(5H)-furanylidene]propanedinitrile](/img/structure/B12506910.png)

![4-[2-Hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B12506915.png)
